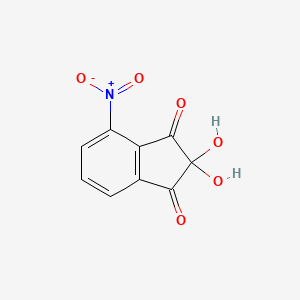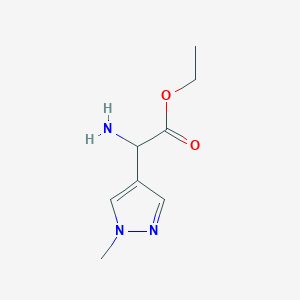
(S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE is an organic compound characterized by a cyclopentanone ring substituted with a bromophenyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-bromobenzaldehyde.
Reaction Conditions: A common method involves the use of a chiral catalyst to ensure the (3S) configuration. The reaction may proceed through an aldol condensation followed by cyclization.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of a base like sodium hydroxide or a catalyst like palladium.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology:
- Potential use in the study of enzyme-substrate interactions due to its chiral nature.
Medicine:
- Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromophenyl group can enhance binding affinity to certain molecular targets, while the cyclopentanone ring provides structural rigidity.
Vergleich Mit ähnlichen Verbindungen
- (3S)-3-(4-Chlorophenyl)cyclopentanone
- (3S)-3-(4-Fluorophenyl)cyclopentanone
- (3S)-3-(4-Methylphenyl)cyclopentanone
Comparison:
Uniqueness: The presence of the bromine atom in (S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs.
Reactivity: Bromine is a good leaving group, making the compound more reactive in substitution reactions.
Applications: The specific properties of the bromine atom can make this compound more suitable for certain applications, such as in medicinal chemistry for the development of new drugs.
Eigenschaften
Molekularformel |
C11H11BrO |
|---|---|
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
(3S)-3-(4-bromophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H11BrO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2/t9-/m0/s1 |
InChI-Schlüssel |
AJKPXKHWCHZLSF-VIFPVBQESA-N |
Isomerische SMILES |
C1CC(=O)C[C@H]1C2=CC=C(C=C2)Br |
Kanonische SMILES |
C1CC(=O)CC1C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Carbamic acid, [(1S,2R)-2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1-methylethyl]-, phenylmethyl ester (9CI)](/img/structure/B8666372.png)
![1-(3-((tert-Butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexan-6-yl)ethanone](/img/structure/B8666379.png)

![N-[4-Fluoro-3-(methyloxy)phenyl]-4-piperidinamine](/img/structure/B8666391.png)
![5-Methyl-7-phenyl[1,8]naphthyridin-2-amine](/img/structure/B8666395.png)

![N-(2,4-difluorophenyl)-2-[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]acetamide](/img/structure/B8666419.png)

